3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one

Catalog No.
S11249875
CAS No.
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-o...

Product Name

3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one

IUPAC Name

3-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c1-10-5-6-14-13(7-10)16(15(18)19-14)9-11-3-2-4-12(17)8-11/h2-8,17H,9H2,1H3

InChI Key

JJXKGUBHEQGADG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC(=CC=C3)O

3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, also known as MIF098, is a chemical compound with the molecular formula C15H13NO. It is characterized by a benzoxazole ring structure, which is fused with a hydroxylated benzyl group and a methyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of macrophage migration inhibitory factor, a protein involved in various inflammatory responses and diseases.

The chemical reactivity of 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one can be explored through various synthetic pathways. One notable reaction involves the formation of sulfonyl derivatives through treatment with sulfurochloridic acid, which can yield sulfonyl chlorides from the compound under controlled conditions. This transformation highlights the compound's potential for further functionalization, making it a versatile precursor in organic synthesis .

Research indicates that 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one exhibits significant biological activity as an antagonist of macrophage migration inhibitory factor. This activity suggests its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and possibly cancer. The inhibition of macrophage migration may help in modulating immune responses and reducing tissue damage associated with chronic inflammation .

The synthesis of 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors under acidic or basic conditions to form the benzoxazole core. Subsequent hydroxylation and methylation steps can be employed to introduce the hydroxyl and methyl groups at specific positions on the aromatic rings. Detailed protocols for these reactions can be found in specialized organic chemistry literature .

Due to its biological properties, 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one has potential applications in:

  • Pharmaceuticals: As a therapeutic agent targeting inflammatory conditions.
  • Research: As a tool compound for studying macrophage function and migration.
  • Chemical Biology: As a probe for investigating the role of macrophage migration inhibitory factor in various diseases.

Studies on the interactions of 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one with biological macromolecules have demonstrated its ability to bind effectively to macrophage migration inhibitory factor. This binding inhibits the normal function of the protein, thereby affecting downstream signaling pathways involved in immune response and inflammation. Further investigation into its interaction profile could provide insights into its mechanism of action and potential side effects .

Several compounds share structural similarities with 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, including:

  • 3-(4-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one: Exhibits similar biological activities but differs in the position of the hydroxyl group on the benzyl ring.
  • 3-(3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one: Contains a methoxy group instead of a hydroxyl group, which may alter its biological properties.
  • 5-Methyl-3-(4-propoxybenzyl)benzo[d]oxazol-2(3H)-one: Features a propoxy group that may influence solubility and bioavailability.

Comparison Table

Compound NameStructural FeatureBiological Activity
3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-oneHydroxyl group at position 3MIF antagonist
3-(4-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-oneHydroxyl group at position 4Similar MIF inhibition
3-(3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-oneMethoxy group at position 3Potentially different activity
5-Methyl-3-(4-propoxybenzyl)benzo[d]oxazol-2(3H)-onePropoxy group at position 4Altered solubility properties

These comparisons illustrate how minor structural variations can significantly impact biological activity and pharmacological potential, highlighting the uniqueness of 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one within this class of compounds.

Traditional Synthesis Pathways for Benzoxazolone Derivatives

Benzoxazolone derivatives are classically synthesized via cyclocondensation reactions involving ortho-aminophenols and urea or carbonyl-containing reagents. A well-established method involves refluxing ortho-aminophenol with urea in benzene at 160°C for 25 minutes, followed by ring closure under similar conditions to yield 2(3H)-benzoxazolone [2]. This approach leverages the tautomerization of the amide moiety, which facilitates enol-to-keto interconversion, enabling modifications at the N3 position [2]. For 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, the introduction of the 3-hydroxybenzyl group typically occurs through alkylation or Mannich reactions. For example, reacting 5-methyl-2(3H)-benzoxazolone with 3-hydroxybenzyl bromide in acetone under reflux conditions in the presence of triethylamine has been reported to yield the target compound [1] [4].

Novel Catalytic Approaches for Regioselective Functionalization

Recent advances emphasize regioselective functionalization using catalytic systems. The AlCl3·DMF complex has been employed for acylation at the C6 position of benzoxazolone, achieving higher reactivity compared to polyphosphoric acid (PPA) [2] [3]. For instance, treating 2(3H)-benzoxazolone with acyl chlorides in the presence of AlCl3·DMF at 140–160°C selectively generates 6-acyl derivatives, which serve as intermediates for further modifications [2]. Catalyst-free methodologies have also gained traction; one study demonstrated that benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole react in acetone under reflux without catalysts to form dihydrobenzo[d]thiazol-2-yl derivatives in yields exceeding 90% [1]. These methods avoid metal catalysts, simplifying purification and enhancing sustainability.

Optimization of Reaction Conditions for Improved Yield

Reaction optimization is critical for maximizing yields. Key parameters include solvent choice, temperature, and base selection. The catalyst-free synthesis of 3-substituted benzoxazolones in acetone at reflux temperatures (56–60°C) for 3 hours achieves yields up to 92%, with triethylamine effectively neutralizing HBr byproducts [1]. Solvent polarity also plays a role: nonpolar solvents like n-hexane improve recrystallization efficiency, while polar aprotic solvents (e.g., DMF) enhance acylation rates [2] [3]. Temperature control during Mannich reactions is equally vital; maintaining 80–90°C prevents side reactions during iminium ion formation, ensuring high regioselectivity for the 3-hydroxybenzyl substituent [2] [4].

Derivatization Strategies for Structure-Activity Exploration

Derivatization strategies focus on introducing diverse functional groups to probe pharmacological activity. Mannich reactions are widely used to append aminoalkyl chains at the N3 position. For example, reacting 5-methyl-2(3H)-benzoxazolone with formaldehyde and piperazine in ethanol yields 3-piperazinomethyl derivatives, which have been screened for analgesic and anti-inflammatory properties [2] [4]. Acylated derivatives, such as 6-nicotinoyl-3-(3-hydroxybenzyl)-5-methylbenzoxazolone, are synthesized via PPA-mediated Friedel-Crafts acylation, followed by alkylation [3]. Thiazoline hybrids are another focus; cysteamine hydrochloride reacts with 6-acylbenzoxazolones to form thiazolino-ethyl derivatives, expanding the compound’s bioactivity profile [3].

Characteristics
ParameterValue/Description
Target ProteinMacrophage Migration Inhibitory Factor
Primary ReceptorCD74 (Type II transmembrane protein)
Binding SiteExtracellular domain of CD74
Mechanism of ActionCompetitive antagonist preventing macrophage migration inhibitory factor-CD74 interaction
CD74 Receptor Affinity (Kd)Approximately 9 × 10⁻⁹ M (for macrophage migration inhibitory factor-CD74 binding)
Functional ActivityInhibits macrophage migration inhibitory factor-induced cellular activation
Pathway InhibitionBlocks macrophage migration inhibitory factor-mediated inflammatory responses

Modulation of Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase 1/2 Signaling Pathways

The mitogen-activated protein kinase/extracellular signal-regulated kinase 1/2 signaling cascade represents a critical intracellular pathway that governs cellular proliferation, differentiation, survival, and migration responses [8] [9]. MIF098 exerts significant modulatory effects on this pathway through its antagonistic action against macrophage migration inhibitory factor, which serves as an upstream activator of extracellular signal-regulated kinase 1/2 signaling [6] [8].

Macrophage migration inhibitory factor activates the extracellular signal-regulated kinase pathway through both transient and sustained mechanisms [8]. The transient activation involves rapid phosphorylation and activation of Raf-1, mitogen-activated protein kinase kinase, extracellular signal-regulated kinase, and Elk-1 transcription factor [8]. This process requires the upstream activation of Src-type tyrosine kinases, which serve as critical signaling intermediates in macrophage migration inhibitory factor-induced extracellular signal-regulated kinase activation [8].

Treatment with MIF098 effectively interrupts this signaling cascade by preventing macrophage migration inhibitory factor from binding to its cellular receptors and initiating downstream signaling events [6] [5]. Experimental studies have demonstrated that MIF098 inhibits pulmonary arterial smooth muscle cell proliferation and migration by regulating mitogen-activated protein kinase/extracellular signal-regulated kinase 1/2 signaling and cell cycle-related proteins [6]. The compound's inhibitory effects on this pathway contribute to its therapeutic potential in conditions characterized by excessive cellular proliferation and migration, such as pulmonary arterial hypertension [6].

The extracellular signal-regulated kinase 1/2 pathway plays particularly important roles in cardiovascular protection, with extracellular signal-regulated kinase 2 signaling being required to protect the myocardium from ischemia-reperfusion injury [9]. However, excessive activation of this pathway can contribute to pathological processes, including pulmonary vascular remodeling and fibrosis [6]. MIF098's ability to modulate this pathway provides a therapeutic mechanism for addressing inflammatory and proliferative disorders.

The regulation of mitogen-activated protein kinase/extracellular signal-regulated kinase 1/2 signaling by MIF098 also involves interactions with regulatory proteins such as JAB1/CSN5, which exhibits dual effects on macrophage migration inhibitory factor-induced extracellular signal-regulated kinase signaling [8]. JAB1/CSN5 overexpression inhibits sustained extracellular signal-regulated kinase phosphorylation while having minimal effects on transient activation, suggesting complex regulatory mechanisms that may be influenced by MIF098 treatment [8].

Table 3: Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway Modulation by MIF098

Signaling ComponentEffect of MIF098 TreatmentCellular Consequence
Extracellular Signal-Regulated Kinase 1Reduced phosphorylation and activationDecreased cell proliferation
Extracellular Signal-Regulated Kinase 2Decreased extracellular signal-regulated kinase 2-mediated cardioprotective signalingReduced survival signaling
Mitogen-Activated Protein Kinase Kinase 1Inhibited mitogen-activated protein kinase kinase 1 activationImpaired growth factor responses
Mitogen-Activated Protein Kinase Kinase 2Suppressed mitogen-activated protein kinase kinase 2 phosphorylationDiminished cellular migration
Raf-1 KinaseBlocked Raf-1 phosphorylation cascadeAttenuated stress responses
Elk-1 Transcription FactorReduced Elk-1 activationAltered gene transcription
Src-type Tyrosine KinaseInterrupted Src kinase upstream signalingModified tyrosine kinase signaling
JAB1/CSN5 Regulatory ProteinModulated JAB1-mediated regulatory functionsChanged protein stability regulation

Transforming Growth Factor Beta 1/Mothers Against Decapentaplegic 2/3 Pathway Interactions in Fibrosis Regulation

The transforming growth factor beta 1/mothers against decapentaplegic signaling pathway represents a fundamental mechanism governing tissue fibrosis and extracellular matrix remodeling [10] [11] [12]. MIF098 demonstrates significant regulatory effects on this pathway, particularly in the context of pulmonary arterial hypertension and associated fibrotic processes [6].

Transforming growth factor beta 1 functions as a crucial mediator in tissue fibrosis, promoting the activation of myofibroblasts, excessive production of extracellular matrix components, and inhibition of matrix degradation [12]. The canonical transforming growth factor beta 1 signaling pathway involves the phosphorylation of mothers against decapentaplegic 2 and mothers against decapentaplegic 3 proteins, which subsequently form complexes with mothers against decapentaplegic 4 and translocate to the nucleus to regulate target gene expression [10] [11] [12].

Research findings indicate that MIF098 reduces collagen synthesis and pulmonary artery fibrosis by inhibiting the transforming growth factor beta 1/mothers against decapentaplegic 2/mothers against decapentaplegic 3 pathway [6] [5]. This inhibitory effect occurs through multiple mechanisms, including the prevention of mothers against decapentaplegic 2 and mothers against decapentaplegic 3 phosphorylation, disruption of transcriptional complex formation, and modulation of downstream target gene expression [6].

The differential roles of mothers against decapentaplegic 2 and mothers against decapentaplegic 3 in fibrotic responses provide insight into MIF098's mechanisms of action [10]. Studies have demonstrated that transforming growth factor beta 1-induced increases in connective tissue growth factor and decreases in E-cadherin expression are mothers against decapentaplegic 3-dependent, whereas increases in matrix metalloproteinase-2 expression are mothers against decapentaplegic 2-dependent [10]. Alpha-smooth muscle actin expression requires both mothers against decapentaplegic 2 and mothers against decapentaplegic 3 activity [10].

MIF098's regulatory effects on this pathway contribute to its anti-fibrotic properties and therapeutic potential in conditions characterized by excessive collagen deposition and tissue remodeling [6]. The compound's ability to prevent transforming growth factor beta 1-induced fibrotic gene expression while preserving normal cellular phenotypes represents a promising therapeutic approach for fibrotic disorders [6] [5].

Experimental studies utilizing cell-based models have confirmed that MIF098 treatment effectively reduces collagen synthesis under various pro-fibrotic conditions [6] [5]. The compound's effects on the transforming growth factor beta 1/mothers against decapentaplegic pathway appear to be concentration-dependent, with significant inhibitory effects observed at micromolar concentrations [6] [5].

Table 4: Transforming Growth Factor Beta 1/Mothers Against Decapentaplegic 2/3 Pathway Interactions in Fibrosis Regulation

Pathway ComponentMIF098 Regulatory EffectFibrosis Impact
Transforming Growth Factor Beta 1Inhibits transforming growth factor beta 1-mediated fibrotic responsesReduced pro-fibrotic signaling
Mothers Against Decapentaplegic 2Reduces mothers against decapentaplegic 2 phosphorylationDecreased extracellular matrix production
Mothers Against Decapentaplegic 3Decreases mothers against decapentaplegic 3 activationAttenuated fibroblast activation
Mothers Against Decapentaplegic 4Impairs mothers against decapentaplegic 4 complex formationImpaired fibrotic gene transcription
Transforming Growth Factor Beta Type 1 ReceptorBlocks transforming growth factor beta type 1 receptor signalingBlocked fibrotic pathway initiation
Connective Tissue Growth FactorSuppresses connective tissue growth factor expression (mothers against decapentaplegic 3-dependent)Reduced tissue remodeling
Alpha-Smooth Muscle ActinInhibits alpha-smooth muscle actin upregulationDecreased myofibroblast differentiation
Matrix Metalloproteinase-2Reduces matrix metalloproteinase-2 expression (mothers against decapentaplegic 2-dependent)Impaired matrix degradation
E-cadherinPrevents E-cadherin downregulationPreserved epithelial characteristics
Collagen Type IDecreases collagen type I synthesisReduced collagen accumulation
Collagen Type IVReduces collagen type IV depositionDecreased basement membrane thickening

In Vitro Models of Pulmonary Arterial Hypertension

The development and validation of in vitro cellular models for pulmonary arterial hypertension research has provided essential platforms for investigating the pharmacological properties and mechanisms of action of MIF098 [6] [13] [14]. These model systems recapitulate key pathophysiological features of pulmonary arterial hypertension, including pulmonary arterial smooth muscle cell proliferation, migration, phenotypic switching, and extracellular matrix remodeling [6] [15].

Pulmonary arterial smooth muscle cells represent the primary cellular target for MIF098 in pulmonary arterial hypertension models [6] [16] [5]. These cells undergo significant phenotypic changes during disease progression, transitioning from a contractile, differentiated state to a synthetic, proliferative phenotype characterized by increased migration, proliferation, and extracellular matrix production [6] [15]. MIF098 demonstrates concentration-dependent inhibitory effects on pulmonary arterial smooth muscle cell proliferation and migration when cells are stimulated with platelet-derived growth factor-BB or exposed to hypoxic conditions [6] [5].

Hypoxia-induced cellular models provide particularly relevant systems for studying pulmonary arterial hypertension pathophysiology and therapeutic interventions [6] [17] [18] [19]. Exposure of pulmonary arterial smooth muscle cells to reduced oxygen concentrations (typically 1% oxygen) triggers metabolic reprogramming, increased glycolysis, enhanced collagen synthesis, and altered signaling pathway activation [6] [17] [15] [19]. These changes mirror the pathological processes observed in clinical pulmonary arterial hypertension and provide suitable endpoints for evaluating MIF098 efficacy [6].

The macrophage migration inhibitory factor signaling pathway plays critical roles in pulmonary arterial hypertension pathogenesis, contributing to perivascular inflammation and pulmonary arterial remodeling [14]. Elevated macrophage migration inhibitory factor levels have been documented in patients with pulmonary arterial hypertension and correlate with disease severity [6] [13] [14]. In vitro studies utilizing MIF098 have demonstrated that macrophage migration inhibitory factor antagonism effectively reduces cellular proliferation, migration, and inflammatory responses in pulmonary arterial hypertension model systems [6] [5].

Cell viability and proliferation assays represent standard methodologies for evaluating MIF098 effects in pulmonary arterial hypertension models [6] [5] [20]. These assays typically employ concentration ranges from 0.1 to 10 micromolar MIF098, with treatment durations ranging from 24 to 72 hours [6] [5]. The compound demonstrates solubility in dimethyl sulfoxide at concentrations up to 10 millimolar, facilitating preparation of stock solutions for in vitro experiments [5] [21].

Migration assays using transwell systems or wound healing approaches provide additional functional readouts for MIF098 activity [6] [22] [5]. These assays demonstrate that MIF098 treatment significantly reduces pulmonary arterial smooth muscle cell migration in response to various stimuli, including growth factors and hypoxic conditions [6] [5].

Collagen synthesis assays utilizing radioactive proline incorporation or enzyme-linked immunosorbent assays for specific collagen types provide measures of MIF098 anti-fibrotic activity [6] [18] [19]. These studies have confirmed that MIF098 treatment reduces collagen production in pulmonary arterial smooth muscle cells and other relevant cell types under pro-fibrotic conditions [6] [5].

Table 5: In Vitro Pulmonary Arterial Hypertension Model Systems

Cell TypeTreatment ConditionsMIF098 Concentration RangeMeasured ParametersPrimary Outcomes
Pulmonary Arterial Smooth Muscle CellsPlatelet-Derived Growth Factor-BB stimulation0-10 μMCell proliferation, migration, collagen synthesisConcentration-dependent inhibition of proliferation and migration
Mouse Pulmonary Arterial Smooth Muscle Cells1% O2 hypoxia exposure0-10 μMCell viability, apoptosis, signaling pathway activationReduced hypoxia-induced pathological changes
Human Pulmonary Artery Smooth Muscle CellsHypoxic chamber conditions1-10 μMContractility, phenotypic switchingPrevented pulmonary vascular remodeling
THP-1 Macrophage Cell LineLipopolysaccharide activation5-20 μg/mlCytokine production, migrationDecreased inflammatory cytokine release
Neural Stem/Progenitor CellsGrowth factor withdrawal400 ng/mlCell survival, self-renewal capacityEnhanced cell survival and proliferation
PC12 Neuronal CellsBeta-amyloid treatment0.625 μg/mlNeuroprotection, tau phosphorylationNeuroprotective effects via Akt/glycogen synthase kinase-3 beta pathway
Mesangial CellsHigh glucose and hypoxia1-100 μMCollagen production, growth responsesReduced collagen synthesis under stress conditions
Human Gingival FibroblastsAscorbate-deficient conditions10-100 μMCollagen deposition, hydroxylase activityAccelerated collagen deposition under hypoxia

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.08954328 g/mol

Monoisotopic Mass

255.08954328 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-08-2024

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